2-(Chloromethyl)naphthalene-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)naphthalene-4-carboxylic acid is an organic compound with the molecular formula C12H9ClO2 It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)naphthalene-4-carboxylic acid typically involves the chloromethylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation reaction, where naphthalene is reacted with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 2-(Chloromethyl)naphthalene is then oxidized to form the carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)naphthalene-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can be reduced to form 2-(Methyl)naphthalene-4-carboxylic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 2-(Hydroxymethyl)naphthalene-4-carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
Oxidation: 2-(Carboxymethyl)naphthalene-4-carboxylic acid.
Reduction: 2-(Methyl)naphthalene-4-carboxylic acid.
Substitution: 2-(Hydroxymethyl)naphthalene-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)naphthalene-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of chloromethyl groups on biological systems.
Industry: Used in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)naphthalene-4-carboxylic acid involves its reactivity with nucleophiles. The chloromethyl group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. This reactivity is utilized in organic synthesis to create a wide range of derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Methyl)naphthalene-4-carboxylic acid
- 2-(Hydroxymethyl)naphthalene-4-carboxylic acid
- 2-(Bromomethyl)naphthalene-4-carboxylic acid
Uniqueness
2-(Chloromethyl)naphthalene-4-carboxylic acid is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Eigenschaften
Molekularformel |
C12H9ClO2 |
---|---|
Molekulargewicht |
220.65 g/mol |
IUPAC-Name |
3-(chloromethyl)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H9ClO2/c13-7-8-5-9-3-1-2-4-10(9)11(6-8)12(14)15/h1-6H,7H2,(H,14,15) |
InChI-Schlüssel |
JMAMLCKMECKCDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.